

Technical Guide: 4-Methylbenzoyl Cyanide

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Compound of Interest

Compound Name: 4-Methylbenzoyl cyanide

Cat. No.: B086548

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CAS Number: 14271-73-9

This technical guide provides an in-depth overview of **4-methylbenzoyl cyanide**, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Identity and Properties

4-Methylbenzoyl cyanide, also known as oxo-p-tolyl-acetonitrile, is an aromatic acyl cyanide. [1] Its structure features a cyanide group attached to the carbonyl carbon of a p-toluoyl group. This arrangement makes it a versatile reagent in organic synthesis. [2] It is typically supplied as a yellow solid and requires refrigerated storage conditions. [2]

Table 1: Chemical Identifiers and General Properties

Property	Value	Reference
CAS Number	14271-73-9	[1][3]
Molecular Formula	C ₉ H ₇ NO	[2][3]
Molecular Weight	145.16 g/mol	[2]
Synonym	Oxo-p-tolyl-acetonitrile	[2]
Appearance	Yellow solid	[2]
Purity	≥ 96% (HPLC)	[2]
Storage Conditions	0-8°C	[2]

Table 2: Physical Properties

Property	Value	Reference
Melting Point	Not available	[1]
Boiling Point	Not available	[1]
Density	Not available	[1]

Note: Specific experimental data for melting point, boiling point, and density are not readily available in published literature.

Synthesis and Experimental Protocols

The synthesis of **4-methylbenzoyl cyanide** typically involves the nucleophilic substitution of a leaving group on the corresponding acyl derivative with a cyanide salt. The most common precursor is 4-methylbenzoyl chloride. While a specific peer-reviewed protocol for the para-isomer is not widely published, reliable methods have been detailed for the analogous ortho-isomer and for aroyl cyanides in general.[4][5][6]

Representative Synthesis Protocol (Adapted from related procedures)

This protocol describes a plausible method for the synthesis of **4-methylbenzoyl cyanide** from 4-methylbenzoyl chloride using a copper catalyst and a non-toxic cyanide source.

Objective: To synthesize **4-methylbenzoyl cyanide** via catalyzed cyanation of 4-methylbenzoyl chloride.

Reagents:

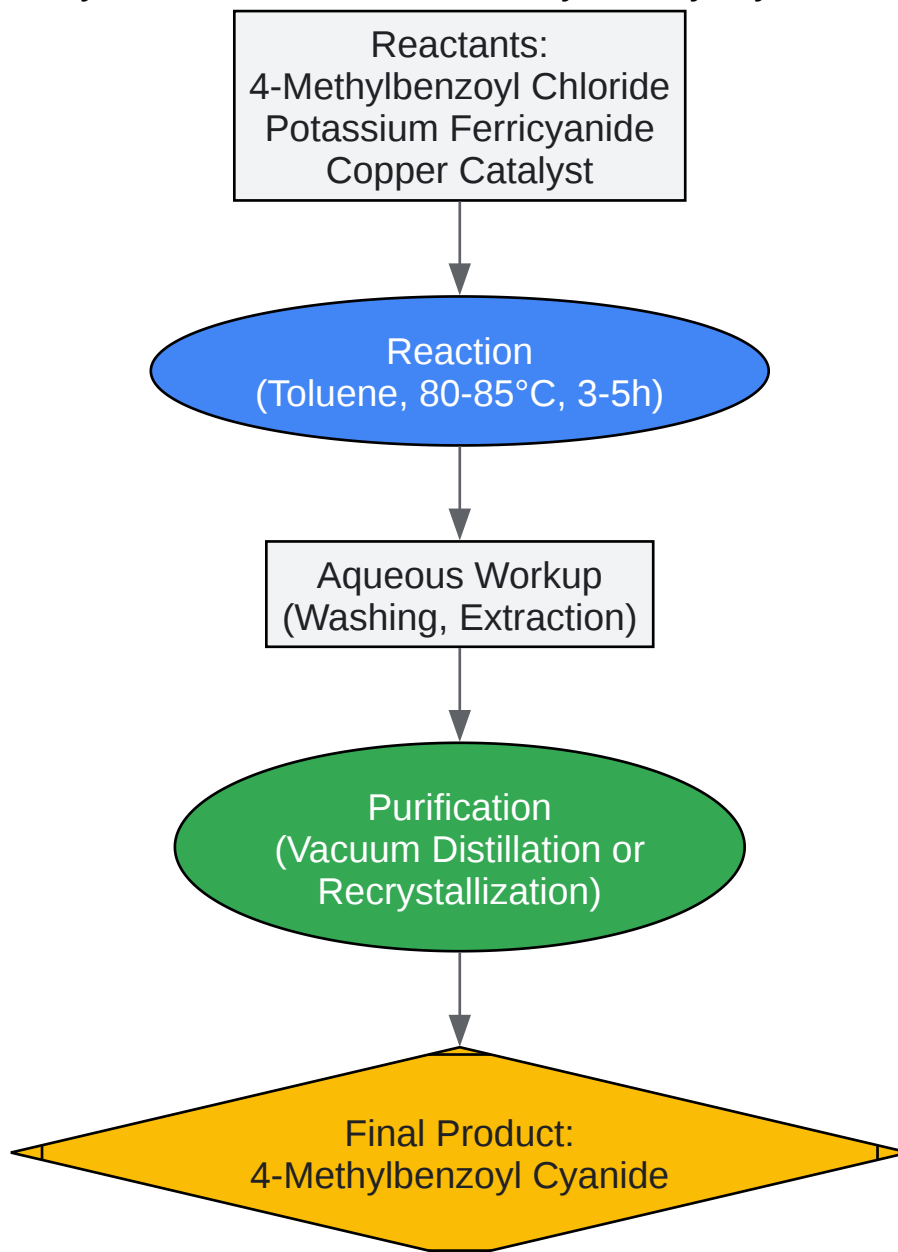
- 4-Methylbenzoyl chloride (1.0 eq)
- Potassium ferricyanide (0.17-0.20 eq)[4]
- Oxine-copper (or other suitable copper catalyst) (catalytic amount)[4]
- Toluene or Dichloroethane (solvent)[4]
- Deionized Water

Procedure:

- To a dry 500 mL three-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-methylbenzoyl chloride (e.g., 50 g, 0.32 mol), toluene (200 mL), potassium ferricyanide (e.g., 18.1 g, 0.055 mol), and oxine-copper (e.g., 0.5 g).[4]
- Stir the mixture and heat to 80-85°C under a nitrogen atmosphere.[4]
- Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by TLC or GC analysis until the starting material is consumed.[4]
- After the reaction is complete, cool the mixture to room temperature.
- Add deionized water (e.g., 100 mL) to the flask and stir vigorously for 15 minutes.
- Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
- Wash the organic layer with an additional portion of deionized water, followed by a wash with saturated sodium bicarbonate solution and then brine.

- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be further purified by vacuum distillation or recrystallization to yield **4-methylbenzoyl cyanide** as a yellow solid.[4]

Synthesis Workflow for 4-Methylbenzoyl Cyanide



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Synthesis Workflow Diagram

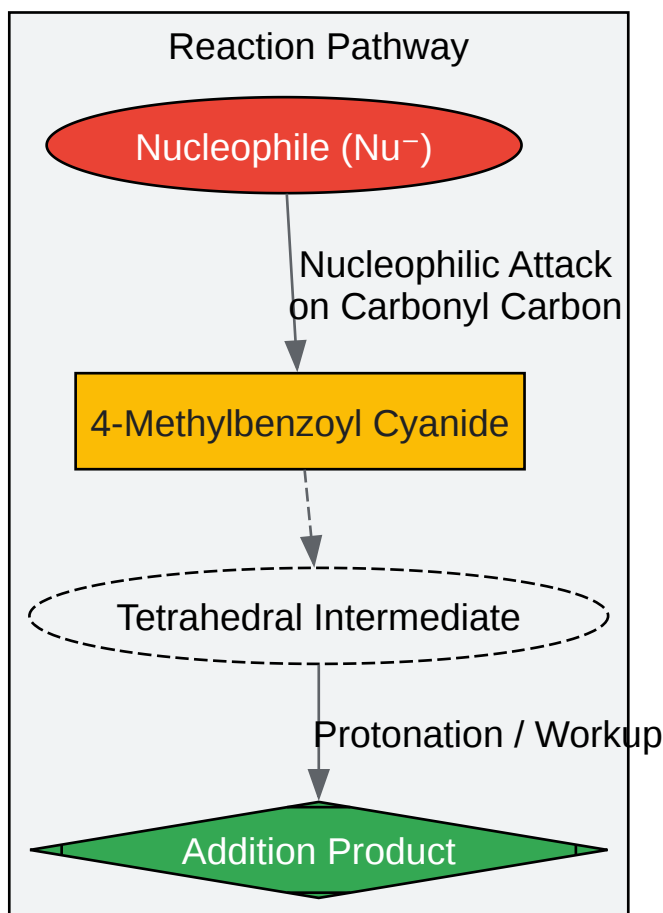
Chemical Reactivity and Applications

The reactivity of **4-methylbenzoyl cyanide** is dominated by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.^[2] This property makes it a valuable building block for synthesizing more complex molecules.

Key Reactions

- **Nucleophilic Addition:** It readily undergoes nucleophilic addition reactions at the carbonyl group. This allows for the introduction of various functional groups and the construction of carbon-carbon bonds.^[2]
- **Intermediate for Heterocycles:** It serves as a precursor in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.^[2]

Core Reactivity of 4-Methylbenzoyl Cyanide



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General Nucleophilic Addition Pathway

Applications in Research and Industry

- **Pharmaceutical and Agrochemical Synthesis:** It is a key intermediate for creating active pharmaceutical ingredients (APIs) and agrochemicals. Its structure is a building block for drugs that require specific aromatic and nitrile functionalities.[2]
- **Photoinitiators:** The compound is used in the formulation of UV-curable coatings and inks, where it acts as a photoinitiator to trigger polymerization upon exposure to light.[2]
- **Material Science:** It is incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength.[2]

Safety and Handling

Note: A specific Safety Data Sheet (SDS) for **4-methylbenzoyl cyanide** (CAS 14271-73-9) is not readily available. The following information is based on the known hazards of the closely related compound, benzoyl cyanide, and should be treated as a guideline. Extreme caution is advised.

Table 3: Inferred Hazard Profile

Hazard Type	Description
Acute Toxicity	Likely to be fatal if swallowed and toxic in contact with skin or if inhaled. Acyl cyanides release hydrogen cyanide upon hydrolysis.
Skin Corrosion/Irritation	Expected to cause skin irritation.
Eye Damage/Irritation	Expected to cause serious eye irritation.
Aquatic Toxicity	May be very toxic to aquatic life.

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Prevent contact with skin and eyes.
- Keep away from water and moisture, as it may hydrolyze to release toxic hydrogen cyanide gas.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)

Spectroscopic Data

Experimental spectroscopic data (NMR, IR, MS) for **4-methylbenzoyl cyanide** is not widely available in public databases. However, data for the analogous o-methylbenzoyl cyanide (from patent literature) can provide an estimation of expected spectral characteristics.[\[4\]](#)

Expected Spectroscopic Features:

- ^1H NMR: Signals corresponding to the aromatic protons on the tolyl group (typically two doublets in the aromatic region) and a singlet for the methyl protons.
- ^{13}C NMR: Resonances for the quaternary carbonyl carbon, the nitrile carbon, aromatic carbons, and the methyl carbon.
- IR Spectroscopy: A strong, sharp absorption band for the nitrile ($\text{C}\equiv\text{N}$) stretch (typically $\sim 2200\text{--}2250\text{ cm}^{-1}$) and a strong absorption for the carbonyl ($\text{C}=\text{O}$) stretch (typically $\sim 1680\text{--}1700\text{ cm}^{-1}$).
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (145.16 g/mol).

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